N-(4-乙氧基苯基)-4-氧代-4H-香豆素-2-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenacetin is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It is an organic compound and an acetanilide derivative . It is a white crystalline odorless substance .

Synthesis Analysis

Phenacetin can be synthesized through various routes. One method involves the nitration of phenol using sulfuric acid and sodium nitrate . Another method involves the oxidative removal of the N-(p-ethoxyphenyl) group on β-lactams by ceric ammonium nitrate .Molecular Structure Analysis

Phenacetin has a molecular formula of C10H13NO2 and a molecular weight of 179.2157 . The 3D structure of Phenacetin can be viewed using Java or Javascript .Chemical Reactions Analysis

Phenacetin’s ether is usually cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time, the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .Physical and Chemical Properties Analysis

Phenacetin is a solid at room temperature with a melting point of 134-135°C . It has a density of 1.24 g/cm^3 .科学研究应用

晶体结构和多态性

N-(4-乙氧基苯基)-4-氧代-4H-色烯-2-甲酰胺及其衍生物的晶体结构和多态性已经过研究。例如,化合物 4-氧代-N-苯基-4H-色烯-2-甲酰胺在特定空间群中表现出结晶,表明不同的结构构象 (Reis 等,2013)。此类研究对于了解这些化合物的物理和化学性质至关重要,这些性质会影响其实际应用。

化学传感器应用

该化合物类已被用于化学传感器的开发中。一项研究重点介绍了基于香豆素的荧光团的合成,该荧光团用作检测铜 (Cu2+) 和磷酸盐 (H2PO4−) 离子的高选择性荧光化学传感器。这证明了 N-(4-乙氧基苯基)-4-氧代-4H-色烯-2-甲酰胺衍生物在环境监测和分析化学中的潜力 (Meng 等,2018)。

合成方法

研究还集中在为这些化合物开发有效的合成方法。例如,已经开发出一种用于合成 2-氨基-5-氧代-4-芳基-4H,5H-吡喃并[3,2-c]色烯-3-甲酰胺的无金属 C-C/C-O 键形成工艺,展示了一种环保且高效的方法 (Jadhav 等,2018)。合成方法的此类进步对于这些化合物的规模化生产和应用至关重要。

抗菌和抗氧化性能

这些化合物已表现出显着的抗菌和抗氧化活性。例如,对 4H-色烯-3-甲酰胺衍生物的无溶剂合成研究显示出有希望的抗菌和抗氧化性能,表明它们在制药和生物医学应用中的潜力 (Chitreddy & Shanmugam,2017)。

抗癌潜力

有证据表明这些化合物具有抗癌潜力。一项研究重点介绍了 2-氨基-4-(2-乙氧基-2-氧代乙基)-6-苯基-4H-色烯-3-甲酸乙酯及其类似物在减轻癌细胞中耐药性的构效关系 (Das 等,2009)。这为开发新的癌症疗法开辟了道路。

作用机制

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit certain enzymes and prevent specific transcriptional activities . This suggests that N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been found to inhibit the hedgehog (hh) signaling pathway , which plays a crucial role in cell differentiation, growth, and maintenance. Therefore, it’s plausible that N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide might affect similar pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

Similar compounds like phenacetin have been found to undergo metabolic reactions in vivo, where the ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . This suggests that N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide might have similar pharmacokinetic properties, which could impact its bioavailability.

Result of Action

Related compounds have been found to display antitumor activity , suggesting that N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide might have similar effects.

Action Environment

For instance, the Canadian Environmental Protection Act conducted a screening assessment of phenacetin, a related compound, to evaluate its potential to cause ecological harm .

安全和危害

属性

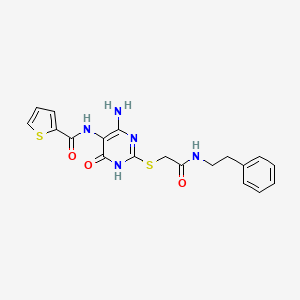

IUPAC Name |

N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-2-22-13-9-7-12(8-10-13)19-18(21)17-11-15(20)14-5-3-4-6-16(14)23-17/h3-11H,2H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCGCLUOXBFOBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azatricyclo[8.2.2.02,7]tetradeca-2,4,6-triene;hydrochloride](/img/structure/B2820783.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2820784.png)

![4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid](/img/structure/B2820794.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2820795.png)

![4-[2-(4-ETHOXYPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE](/img/structure/B2820799.png)

![N-benzyl-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2820800.png)

![ethyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2820802.png)

![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2820803.png)